2-cyclohexyl-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BETA-5-METHOXYBENZOFURAN-2-YL-GABA is a compound that combines the structural features of benzofuran and gamma-aminobutyric acid (GABA) Benzofuran is a heterocyclic compound known for its diverse biological activities, while GABA is a neurotransmitter that plays a crucial role in the central nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BETA-5-METHOXYBENZOFURAN-2-YL-GABA typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed cross-coupling reactions.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of GABA Moiety: The GABA moiety can be attached through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of BETA-5-METHOXYBENZOFURAN-2-YL-GABA would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
BETA-5-METHOXYBENZOFURAN-2-YL-GABA can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
BETA-5-METHOXYBENZOFURAN-2-YL-GABA has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its structural similarity to GABA and benzofuran derivatives, which are known for their biological activities.
Neuropharmacology: Given its GABA moiety, the compound may have applications in studying GABAergic neurotransmission and its effects on the central nervous system.
Antimicrobial Research: Benzofuran derivatives have shown antimicrobial activity, making this compound a candidate for studying its potential as an antimicrobial agent.
Cancer Research: Benzofuran derivatives have been investigated for their anticancer properties, and this compound could be explored for similar applications.
Mechanism of Action
The mechanism of action of BETA-5-METHOXYBENZOFURAN-2-YL-GABA is likely related to its interaction with GABA receptors in the central nervous system. The GABA moiety can bind to GABA receptors, potentially modulating neurotransmission and exerting anxiolytic or anticonvulsant effects . Additionally, the benzofuran ring may contribute to the compound’s overall biological activity through interactions with various molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-Methoxybenzofuran: A compound with similar structural features but lacking the GABA moiety.
Gamma-aminobutyric acid (GABA): The neurotransmitter component of the compound.
Benzofuran: The core structure of the compound, known for its diverse biological activities.
Uniqueness
BETA-5-METHOXYBENZOFURAN-2-YL-GABA is unique due to its combination of benzofuran and GABA structures, which may result in a compound with distinct pharmacological properties. This dual functionality could provide a synergistic effect, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C30H32N2O4 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-cyclohexyl-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C30H32N2O4/c1-35-23-17-15-20(16-18-23)28-27(29(33)31-21-9-8-12-24(19-21)36-2)25-13-6-7-14-26(25)30(34)32(28)22-10-4-3-5-11-22/h6-9,12-19,22,27-28H,3-5,10-11H2,1-2H3,(H,31,33) |
InChI Key |
XVZPJJOTGNAWKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)N2C4CCCCC4)C(=O)NC5=CC(=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.